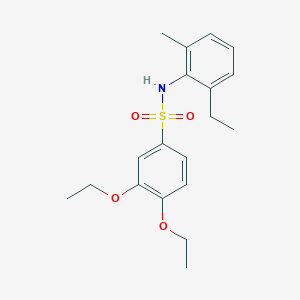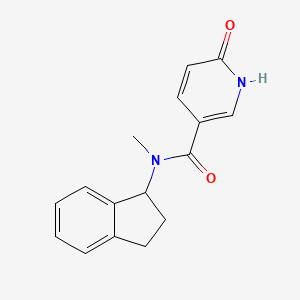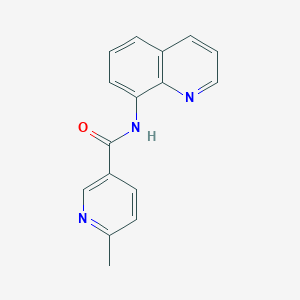![molecular formula C17H18N6S2 B7458133 1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as MBMT and is a member of the benzimidazole family of compounds. MBMT has been extensively studied for its unique properties and potential uses in various fields of research.
Mechanism of Action
The mechanism of action of MBMT is not yet fully understood. However, studies have shown that MBMT inhibits the activity of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for proper cell division. Additionally, MBMT has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MBMT has been shown to have various biochemical and physiological effects. Studies have shown that MBMT can induce apoptosis in cancer cells, inhibit the activity of tubulin, and induce oxidative stress. Additionally, MBMT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MBMT in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MBMT in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on MBMT. One potential area of interest is the development of more efficient synthesis methods for MBMT. Additionally, further studies are needed to fully understand the mechanism of action of MBMT. Furthermore, studies are needed to determine the potential applications of MBMT in other areas of research, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, MBMT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MBMT has been extensively studied for its unique properties and potential uses in cancer therapy. While there are still many unanswered questions regarding the mechanism of action of MBMT, its potent antiproliferative effects on cancer cells make it a promising candidate for further research.
Synthesis Methods
The synthesis of MBMT involves the reaction of 2-aminobenzimidazole with 4-(methylcarbamothioylamino)benzene-1-sulfonyl chloride followed by the reaction of the resulting intermediate with 4-(2-methylthiophenyl)-3-buten-2-one. The final product is obtained after purification and isolation steps.
Scientific Research Applications
MBMT has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a potential anticancer agent. Studies have shown that MBMT has potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S2/c1-18-16(24)20-11-5-3-10(4-6-11)15-22-13-8-7-12(9-14(13)23-15)21-17(25)19-2/h3-9H,1-2H3,(H,22,23)(H2,18,20,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKFRWZCHYTSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)




![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
